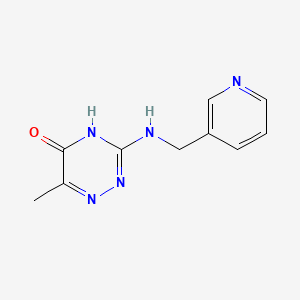

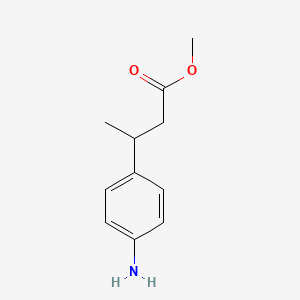

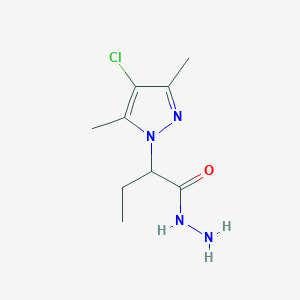

2-(cyclopentylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(cyclopentylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, the first paper describes the synthesis and characterization of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which shares the acetamide functional group and aromatic substitution patterns similar to the compound . The second paper discusses N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, a melatonin analog with an acetamide linkage and methoxy aromatic substitution . These compounds are of interest due to their biological activities, such as anticancer properties and hormone analog functions.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. In the first paper, the target compound was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of dry dichloromethane, lutidine, and TBTU . This method suggests that a similar approach could be used for the synthesis of "2-(cyclopentylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide" by choosing appropriate starting materials and reaction conditions tailored to introduce the cyclopentylthio and methoxy groups.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been determined using crystallography and spectroscopic techniques. The first paper reports that the compound crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds . The second paper indicates that the compound has a planar naphthalene ring with a staggered methoxy substituent and an amide side chain oriented parallel to the aromatic group . These findings provide insights into the potential molecular conformation and intermolecular interactions of "2-(cyclopentylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide".

Chemical Reactions Analysis

While the provided papers do not detail specific reactions for the compound , they do offer a glimpse into the reactivity of similar acetamide derivatives. The presence of the acetamide group can facilitate various chemical transformations, such as acylation, amidation, and substitution reactions, which are common in pharmaceutical synthesis. The methoxy and aromatic groups also suggest potential sites for electrophilic substitution or conjugation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "2-(cyclopentylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide" can be inferred from the related compounds discussed in the papers. The acetamide group typically contributes to the compound's solubility in organic solvents and may influence its melting point. The presence of aromatic and methoxy groups can affect the compound's UV absorption characteristics, which are relevant for spectroscopic identification and analysis . The crystallographic data provided in the papers also suggest that the compound may exhibit polymorphism or form specific crystal lattice structures, which can impact its stability and solubility .

科学的研究の応用

Metabolism of Chloroacetamide Herbicides : One area of research involves the metabolism of chloroacetamide herbicides, where compounds similar to 2-(cyclopentylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide are studied for their transformation and effects in biological systems. Studies have shown that chloroacetamide herbicides undergo complex metabolic activation pathways in liver microsomes of humans and rats, potentially leading to carcinogenic metabolites. This research highlights the importance of understanding the metabolic fate of such compounds to assess their environmental and health impacts (Coleman et al., 2000).

Protein Tyrosine Phosphatase 1B Inhibitors : Another significant area of application is in the synthesis of inhibitors for protein tyrosine phosphatase 1B (PTP1B), a key enzyme implicated in the regulation of insulin and leptin signaling pathways. Derivatives of the compound have been synthesized and evaluated for their PTP1B inhibitory activity, showing potential as therapeutic agents for treating diabetes and obesity (Saxena et al., 2009).

Chemoselective Acetylation : Research has also explored the chemoselective acetylation of aminophenols to produce intermediates for antimalarial drugs. This process involves catalysis by immobilized lipase, demonstrating the versatility of acetamide derivatives in facilitating selective organic synthesis reactions. Such studies are pivotal for developing efficient methods to produce pharmaceutical intermediates (Magadum & Yadav, 2018).

Pharmacological Activities : The exploration of novel acetamide derivatives for their potential pharmacological activities, such as cytotoxic, anti-inflammatory, analgesic, and antipyretic effects, is another area of application. These studies are crucial for the discovery and development of new therapeutic agents with improved efficacy and safety profiles (Rani et al., 2016).

Herbicide Soil Interaction : Additionally, the interaction of chloroacetamide herbicides with soil and their effect on agricultural crops is a significant research domain. Understanding the adsorption, mobility, and phytotoxicity of these compounds in relation to soil properties can inform better agricultural practices and herbicide design (Banks & Robinson, 1986).

特性

IUPAC Name |

2-cyclopentylsulfanyl-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3S/c1-20-15-10-6-5-9-14(15)16(21-2)11-18-17(19)12-22-13-7-3-4-8-13/h5-6,9-10,13,16H,3-4,7-8,11-12H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUUSJABDGTDOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNC(=O)CSC2CCCC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclopentylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)-1-ethanone](/img/structure/B2499113.png)

![1,3-Dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2499114.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-phenylacetamide](/img/structure/B2499116.png)

![3-benzyl-5-[(2-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2499117.png)

![N-[3-[(6-Cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2499125.png)